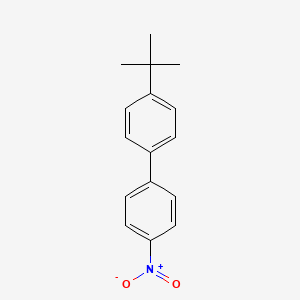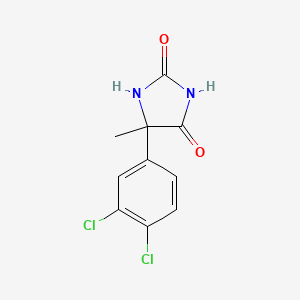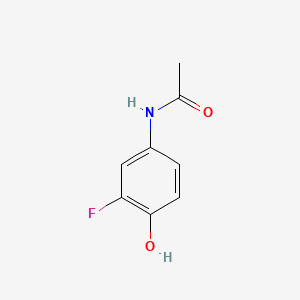
1-叔丁基-4-(4-硝基苯基)苯
描述
Synthesis Analysis
The synthesis of related compounds involves various strategies, including transition metal-catalyzed reactions, nucleophilic substitution, and acid-catalyzed reactions. For instance, the synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene involves a complex formation with palladium, indicating the potential for complex synthesis pathways for tert-butyl-substituted benzenes . Similarly, the synthesis of 1-tert-butyl-4-nitro-1,2,3-triazole through acid-catalyzed tert-butylation of 4-nitro-1,2,3-triazole suggests that acid-catalyzed reactions could be a viable route for synthesizing 1-tert-butyl-4-(4-nitrophenyl)benzene .
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography. For example, the structure of 1,4-dipiperazino benzenes was elucidated in this manner, revealing a geometrical arrangement that mimics peptidic alpha-helices . This suggests that the molecular structure of 1-tert-butyl-4-(4-nitrophenyl)benzene could potentially be analyzed using similar techniques to understand its conformation and electronic distribution.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl and nitro-substituted aromatic compounds can be inferred from the reactions they undergo. For instance, the reaction of tetra(4-nitro-5-tert-butyl)phthalocyanine with nitrogen-containing bases in benzene indicates that nitro and tert-butyl groups can influence the acid-base interactions of a molecule . This could imply that 1-tert-butyl-4-(4-nitrophenyl)benzene may also participate in similar acid-base interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for understanding those of 1-tert-butyl-4-(4-nitrophenyl)benzene. For example, the synthesis and characterization of 2,5-di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene reveal its melting point and crystal structure, which are important physical properties . Additionally, the computational studies on 4-(tert-butyl)-4-nitro-1,1-biphenyl, including DFT and HF methods, provide insights into the electronic properties and reactivity of the molecule . These studies could be relevant for predicting the behavior of 1-tert-butyl-4-(4-nitrophenyl)benzene under various conditions.
科学研究应用
合成和中间体应用
1-叔丁基-4-(4-硝基苯基)苯被用于合成各种化合物。例如,它作为合成叔丁基-4-(4-氨基-3-甲基-5-硝基苯基)哌嗪-1-羧酸酯的中间体,这是生产生物活性苯并咪唑化合物所必不可少的化合物 (Liu Ya-hu, 2010)。
分子研究和动力学
该分子还在分子结构和动力学的背景下进行研究。例如,涉及N-(芳基硫)-7-叔丁基-1-吡啶基氨基自由基及其衍生物的研究,其中包括叔丁基和硝基苯基基团,揭示了这类自由基的稳定性和行为 (Y. Miura et al., 1994)。此外,苯三基三(N-叔丁基亚硝基)氧自由基及其类似物已被探索其独特的磁性能和电子离域化,表明在磁性材料和电子学中可能有应用 (Fumio Kanno et al., 1993)。
材料科学和聚合物研究
在材料科学中,1-叔丁基-4-(4-硝基苯基)苯的衍生物被用于开发新型材料。例如,它们被用于合成具有潜在应用于传感器技术、智能材料生产和分子磁铁的酞菁配合物 (A. Vashurin et al., 2018)。此外,从类似化合物衍生的氟化聚酰亚胺表现出良好的溶解性、热稳定性和独特的光学性能,使其在各种工业应用中有用 (Chin‐Ping Yang et al., 2006)。
化学相互作用研究
还进行了关于1-叔丁基-4-(4-硝基苯基)苯衍生物的化学相互作用的研究,例如酸催化的硝基三唑化合物的叔丁基化。这些研究有助于理解化学反应机制并开发合成方法 (Yu. V. Filippova等,2012)。
在电子学和发光中的应用
在电子学和发光领域,已合成了1-叔丁基-4-(4-硝基苯基)苯的某些衍生物,以展示聚集诱导发光、机械致色变和蓝色电致发光,表明在电子设备和显示器件中有潜在应用 (Tengfei Zhang et al., 2018)。
安全和危害
Safety information for “1-Tert-butyl-4-(4-nitrophenyl)benzene” is available in its Material Safety Data Sheet (MSDS) . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .
属性
IUPAC Name |
1-tert-butyl-4-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)17(18)19/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYABARRZSWMSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182210 | |
| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-4-(4-nitrophenyl)benzene | |
CAS RN |
279242-11-4 | |
| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0279242114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)












